4-butyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]cyclohexanecarboxamide
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Overview
Description
4-butyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]cyclohexane-1-carboxamide is a synthetic organic compound that features a cyclohexane ring substituted with a butyl group and a carboxamide group The carboxamide group is further linked to a 2-(2-methyl-1,3-thiazol-4-yl)ethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]cyclohexane-1-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Alkylation: The 2-methylthiazole can be alkylated using an appropriate alkyl halide under basic conditions to introduce the 2-(2-methyl-1,3-thiazol-4-yl)ethyl group.
Cyclohexane Carboxamide Formation: The cyclohexane-1-carboxylic acid can be converted to its corresponding acid chloride using thionyl chloride, followed by reaction with the amine derivative of the thiazole to form the carboxamide linkage.
Butyl Substitution:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the carboxamide group can yield the corresponding amine.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-5 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents such as bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated thiazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-butyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]cyclohexane-1-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiazole and carboxamide moieties. These interactions can modulate biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
4-butyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]cyclohexane-1-carboxamide: can be compared to other thiazole-containing compounds such as:
Uniqueness
The uniqueness of 4-butyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]cyclohexane-1-carboxamide lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives.
Properties
Molecular Formula |
C17H28N2OS |
---|---|
Molecular Weight |
308.5 g/mol |
IUPAC Name |
4-butyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C17H28N2OS/c1-3-4-5-14-6-8-15(9-7-14)17(20)18-11-10-16-12-21-13(2)19-16/h12,14-15H,3-11H2,1-2H3,(H,18,20) |
InChI Key |
MUQZKVJYPLDWNM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)NCCC2=CSC(=N2)C |
Origin of Product |
United States |
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